

Best practices for long-term storage of **Sphinx31** solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sphinx31**

Cat. No.: **B610945**

[Get Quote](#)

Technical Support Center: **Sphinx31** Solutions

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of **Sphinx31** solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of your **Sphinx31** in various experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended long-term storage conditions for **Sphinx31** powder?

For long-term stability, **Sphinx31** powder should be stored at -20°C. Under these conditions, the compound is stable for up to three years.[\[1\]](#)

Q2: How should I prepare and store **Sphinx31** stock solutions?

It is recommended to prepare a concentrated stock solution in anhydrous, high-quality Dimethyl Sulfoxide (DMSO). For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to two years or at -20°C for up to one year.[\[2\]](#) When preparing the solution, ensure the DMSO is not old or has absorbed moisture, as this can reduce the solubility of **Sphinx31**.
[\[1\]](#)

Q3: My **Sphinx31** solution appears to have precipitated after thawing. What should I do?

Precipitation can occur if the compound's solubility limit is exceeded or if the solution is not warmed properly. Gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound. If precipitation persists, it may indicate that the solution is supersaturated or that the solvent has absorbed water. Consider preparing a fresh stock solution with new, anhydrous DMSO.

Q4: Can I store my working dilutions of **Sphinx31**?

It is strongly recommended to prepare working dilutions fresh for each experiment from a frozen stock.^[2] Aqueous-based working solutions are not stable and should be used immediately. Storing dilute aqueous solutions can lead to rapid degradation and loss of activity.

Q5: How can I check the stability of my old **Sphinx31** stock solution?

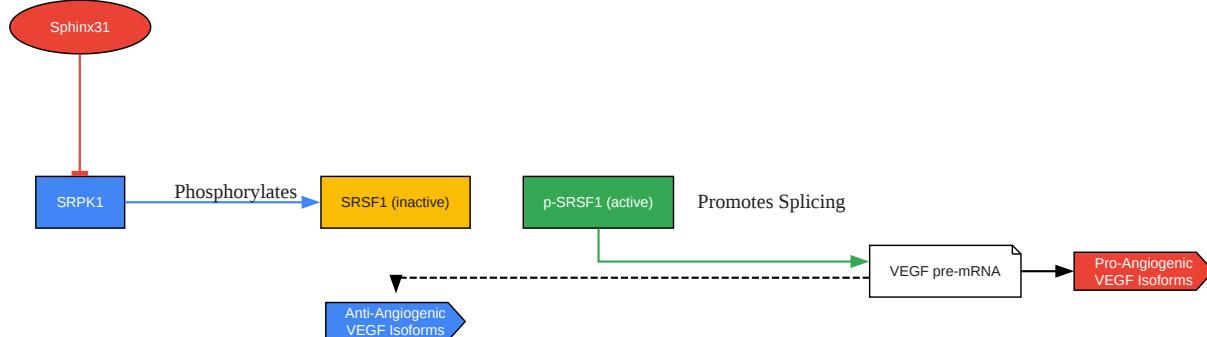
If you have concerns about the stability of a stock solution that has been stored for an extended period or subjected to multiple freeze-thaw cycles, its integrity can be verified using analytical methods. A common approach is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of the solution and check for the presence of degradation products.

Data Summary: Recommended Storage Conditions for **Sphinx31**

Form	Solvent	Storage Temperature	Storage Duration	Key Considerations
Powder	N/A	-20°C	3 years	Keep container tightly sealed to prevent moisture absorption.
Stock Solution	DMSO	-80°C	2 years	Aliquot into single-use vials to avoid freeze-thaw cycles. Use fresh, anhydrous DMSO. [2]
Stock Solution	DMSO	-20°C	1 year	Aliquot into single-use vials to avoid freeze-thaw cycles. Use fresh, anhydrous DMSO. [2]
Working Dilution	Aqueous Buffer	N/A	Use Immediately	Prepare fresh for each experiment. Do not store. [2]

Experimental Protocols

Protocol for Preparation of Sphinx31 Stock Solution


- Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
- Reagent Preparation: Allow the vial of **Sphinx31** powder and a sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to minimize moisture condensation.

- Dissolution: Add the appropriate volume of anhydrous DMSO to the **Sphinx31** powder to achieve the desired stock concentration (e.g., 10 mM).
- Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.
- Aliquoting: Dispense the stock solution into small, single-use, tightly sealed vials. The volume per aliquot should be appropriate for a single experiment to avoid partial use and refreezing.
- Storage: Store the aliquots at -80°C or -20°C as recommended in the data summary table.

Visualized Signaling Pathway & Experimental Workflow

Mechanism of Action of **Sphinx31**

Sphinx31 is a potent and selective inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1). [1][2] SRPK1 plays a crucial role in the regulation of mRNA splicing by phosphorylating Serine/Arginine-rich (SR) splicing factors, such as SRSF1.[2] The phosphorylation of SRSF1 by SRPK1 is a key step in the alternative splicing of Vascular Endothelial Growth Factor (VEGF), promoting the production of pro-angiogenic isoforms. By inhibiting SRPK1, **Sphinx31** prevents the phosphorylation of SRSF1, thereby shifting the alternative splicing of VEGF towards anti-angiogenic isoforms.[2]



[Click to download full resolution via product page](#)

Caption: Mechanism of **Sphinx31** action on the SRPK1 signaling pathway.

Troubleshooting Workflow for Sphinx31 Stock Solutions

This workflow outlines the logical steps to take when encountering issues with your **Sphinx31** stock solutions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Best practices for long-term storage of Sphinx31 solutions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b610945#best-practices-for-long-term-storage-of-sphinx31-solutions\]](https://www.benchchem.com/product/b610945#best-practices-for-long-term-storage-of-sphinx31-solutions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com